
1,2,4,5-Benzenetetramine
Overview
Description
1,2,4,5-Benzenetetramine, also known as 1,2,4,5-tetraaminobenzene, is an organic compound with the molecular formula C6H10N4. It is a derivative of benzene where four amino groups are substituted at the 1, 2, 4, and 5 positions.
Mechanism of Action
Target of Action
1,2,4,5-Benzenetetramine, also known as Y15 or inhibitor 14, is a potent and specific inhibitor of focal adhesion kinase (FAK) . FAK plays a major role in adhesion, motility, invasion, angiogenesis, and survival in cancer cells . It has been found to be overexpressed in a number of tumors .
Mode of Action
This compound inhibits the autophosphorylation activity of FAK, which results in decreased viability of cancer cells and blocks tumor growth . This compound acts by decreasing FAK autophosphorylation at the Y397 tyrosine site .
Biochemical Pathways
The inhibition of FAK by this compound affects the downstream signaling of FAK. This includes the regulation of cell adhesion and migration events leading to tumor angiogenesis, metastasis, and invasion .
Pharmacokinetics
Following intraperitoneal administration at a dose of 30 mg/kg, this compound is very rapidly absorbed in mice, reaching maximum plasma concentration in 4.8 minutes . It is rapidly metabolized in mouse and human liver microsomes with a half-life (t1/2) of 6.9 and 11.6 minutes, respectively .
Result of Action
The inhibition of FAK by this compound leads to decreased cancer cell viability and blocks tumor growth . It also results in decreased expression of focal adhesion components and reduced levels of Rho GTPases .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound has been used to efficiently produce hydrogen peroxide using infrared light . This suggests that light conditions can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1,2,4,5-Benzenetetramine plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazole-linked polymers and carbon dot nanomaterials . It interacts with enzymes and proteins involved in these synthetic processes. For instance, it can act as a precursor in the synthesis of pyrene-based benzimidazole-linked polymers and triazine-based benzimidazole-linked polymers, which are used for highly selective CO2 capture . The interactions between this compound and these biomolecules are primarily based on its ability to provide carbon and nitrogen atoms necessary for the formation of complex polymer structures.
Cellular Effects
This compound has been shown to influence various cellular processes. It is a potent and specific inhibitor of focal adhesion kinase (FAK), which plays a major role in cell adhesion, motility, invasion, angiogenesis, and survival in cancer cells . By inhibiting FAK autophosphorylation activity, this compound decreases the viability of cancer cells and blocks tumor growth . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with focal adhesion kinase (FAK). It inhibits the autophosphorylation activity of FAK at the Y397 tyrosine site, which is crucial for FAK’s role in cell signaling . This inhibition leads to decreased cancer cell viability and colony formation, as well as the blocking of tumor growth in various cancer models . Additionally, this compound can interact with other biomolecules, such as paxillin, further influencing cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed and metabolized in both mouse and human liver microsomes . Its half-life in mouse liver microsomes is approximately 6.9 minutes, while in human liver microsomes, it is around 11.6 minutes . Long-term studies have shown that this compound does not cause significant toxicity or adverse effects at certain dosages, making it a stable and reliable compound for research purposes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, the maximal tolerated dose of single-dose administration by oral administration was found to be 200 mg/kg, while the multiple maximum tolerated dose was 100 mg/kg over a 7-day period . At these dosages, this compound did not cause any mortality or significant differences in body weight, nor did it result in clinical chemical, hematological, or histopathological changes in different organs . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a carbon and nitrogen source in the synthesis of polymers and nanomaterials . It is rapidly metabolized in the liver, with its metabolic stability being a key factor in its effectiveness as a biochemical tool . The compound’s interactions with enzymes and cofactors in these pathways influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects. The compound’s distribution is crucial for its role in various biochemical reactions and its effectiveness as an inhibitor of focal adhesion kinase .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level. Understanding the subcellular localization of this compound is important for optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Benzenetetramine can be synthesized through several methods. One common approach involves the reduction of 1,2,4,5-tetranitrobenzene using hydrogen in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Another method involves the reaction of 1,2,4,5-tetraaminobenzene tetrahydrochloride with formic acid at elevated temperatures. This reaction yields this compound as a product .
Industrial Production Methods
Industrial production of this compound often involves the reduction of 1,2,4,5-tetranitrobenzene using hydrogen gas in the presence of a metal catalyst. The process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Benzenetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as platinum or palladium.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2,4,5-Benzenetetramine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Benzenetetramine: Similar structure but different substitution pattern.
1,2,4,5-Tetraaminobenzene tetrahydrochloride: A salt form of 1,2,4,5-benzenetetramine.
1,2,3-Triaminobenzene: Contains three amino groups instead of four.
Uniqueness
This compound is unique due to its symmetrical structure and the presence of four amino groups, which provide it with distinct chemical properties. This makes it particularly useful in the synthesis of complex polymers and nanomaterials, as well as in various industrial applications .
Properties
IUPAC Name |
benzene-1,2,4,5-tetramine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUAIBBBDSEVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275759 | |
| Record name | 1,2,4,5-Benzenetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3204-61-3 | |
| Record name | 1,2,4,5-Benzenetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
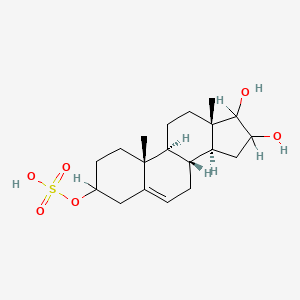
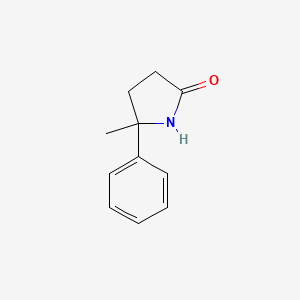
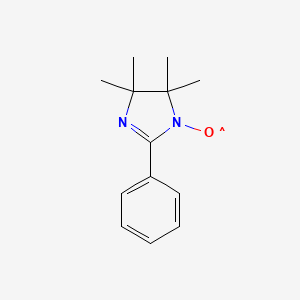

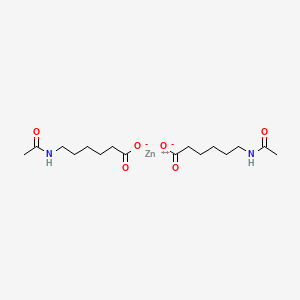
![3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1214138.png)
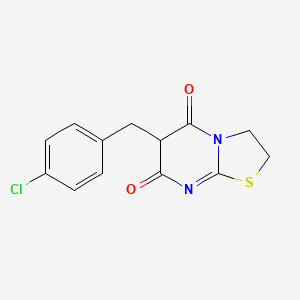
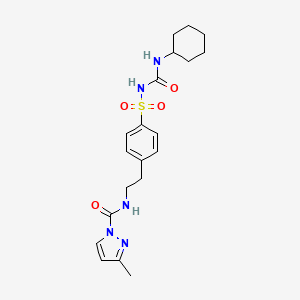
![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)
![1-[1-(3-Nitrophenyl)cyclohexyl]piperidine](/img/structure/B1214143.png)
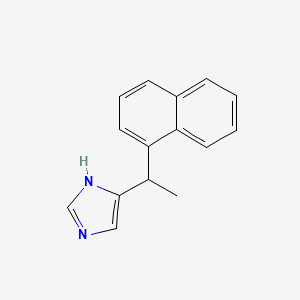
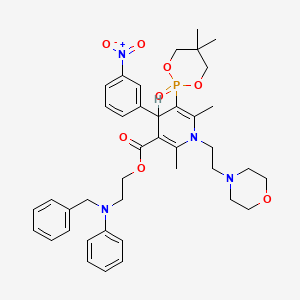
![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)

